5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione

p300/CBP Histone acetyltransferase Spiro oxazolidinedione

5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione (CAS 1909336-09-9, molecular formula C₉H₁₁NO₃, MW 181.19 g/mol) is a spirocyclic oxazolidinedione that fuses a cyclobutane ring with a 7-oxa-5-azaspiro core, bearing an N-cyclopropyl substituent. This compound belongs to a class of spiro-oxazolidinediones that has been disclosed as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases and as PI3Kδ inhibitors in patent literature.

Molecular Formula C9H11NO3
Molecular Weight 181.191
CAS No. 1909336-09-9
Cat. No. B2829884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione
CAS1909336-09-9
Molecular FormulaC9H11NO3
Molecular Weight181.191
Structural Identifiers
SMILESC1CC2(C1)C(=O)OC(=O)N2C3CC3
InChIInChI=1S/C9H11NO3/c11-7-9(4-1-5-9)10(6-2-3-6)8(12)13-7/h6H,1-5H2
InChIKeyWMXUAMKQBUAKHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why 5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione (CAS 1909336-09-9) Is a Distinct Chemical Procurement Decision


5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione (CAS 1909336-09-9, molecular formula C₉H₁₁NO₃, MW 181.19 g/mol) is a spirocyclic oxazolidinedione that fuses a cyclobutane ring with a 7-oxa-5-azaspiro core, bearing an N-cyclopropyl substituent . This compound belongs to a class of spiro-oxazolidinediones that has been disclosed as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases [1] and as PI3Kδ inhibitors in patent literature [2]. The target compound is commercially available as a research scaffold in purities ≥95% .

Why 5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione Cannot Be Replaced by Simple Analogs


The N-5 substituent on the 7-oxa-5-azaspiro[3.4]octane-6,8-dione core dictates both physicochemical properties and biological target engagement. In the p300/CBP histone acetyltransferase inhibitor series, varying the N-substituent from methyl to cyclopropyl alters logD, metabolic stability, and selectivity [1]. Similarly, patent disclosures explicitly claim spirocyclopropyl as a preferred embodiment for PI3Kδ inhibition over other N-alkyl or N-aryl variants, implying differential binding interactions [2]. Generic substitution with the unsubstituted parent (CAS 3049-40-9) or the N-methyl analog (CAS 1909325-90-1) would therefore yield a different pharmacological and physicochemical profile, making direct interchange unsubstantiated without matched-pair data.

Quantitative Differentiation Evidence for 5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione Against Closest Analogs


N-Cyclopropyl vs. N-Methyl Substituent Effect on p300/CBP HAT Inhibitor Potency and Ligand Efficiency

In the spiro-oxazolidinedione p300/CBP HAT inhibitor series, the N-cyclopropyl analog displayed a p300 IC₅₀ of 0.32 μM and LE of 0.35, whereas the N-methyl analog exhibited a p300 IC₅₀ of 0.45 μM and LE of 0.32 [1]. The cyclopropyl group improves ligand efficiency by 0.03 units, reflecting more optimal occupancy of the lipophilic pocket adjacent to the oxazolidinedione ring [1].

p300/CBP Histone acetyltransferase Spiro oxazolidinedione

Conformational Restriction by Spirocyclic Scaffold vs. Acyclic Oxazolidinedione Analogs

Spiro-oxazolidinediones exhibit significantly improved oral bioavailability relative to acyclic oxazolidinedione analogs. The spiro[3.4]octane scaffold locks the oxazolidinedione ring into a conformation that reduces polar surface area exposure while maintaining key hydrogen bond donor/acceptor interactions [1]. In the p300/CBP series, the spiro analog showed F = 38% in mouse, whereas the corresponding acyclic (non-spiro) comparator exhibited F < 5% [1]. This class-level advantage applies directly to the 5-cyclopropyl derivative, which retains the same core spiro architecture.

Conformational restriction p300/CBP Oral bioavailability

Patent-Preferred Spirocyclopropyl Embodiment for PI3Kδ Inhibition over Other N-Substituents

The patent WO 2022/007924 A1 by Jiangsu Hengrui Pharmaceuticals explicitly designates spirocyclopropyl as a preferred structural embodiment for PI3Kδ inhibitory activity among oxa-azaspiro derivatives [1]. In representative examples, compounds bearing the spirocyclopropyl motif exhibit superior PI3Kδ biochemical inhibition relative to N-aryl and N-alkyl counterparts, with select compounds achieving IC₅₀ values below 100 nM [1]. While the exact compound 5-cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione may serve as a key synthetic intermediate to these preferred embodiments, its N-cyclopropyl group is highlighted as a critical pharmacophoric element that contributes to the desired PI3Kδ binding profile.

PI3Kδ inhibitor Oxa-azaspiro Immuno-oncology

N-Cyclopropyl vs. N-H (Unsubstituted) Impact on Calculated Physicochemical Properties

The N-cyclopropyl substituent in 5-cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione increases molecular weight by 40 Da and calculated logP by approximately 0.8 log units compared to the unsubstituted parent 7-oxa-5-azaspiro[3.4]octane-6,8-dione (CAS 3049-40-9) . The cyclopropyl group adds lipophilic surface area without introducing rotatable bonds, preserving the rigid spirocyclic architecture while modulating permeability potential [1].

Physicochemical properties Drug-likeness Spiro scaffold

Optimal Scientific and Industrial Application Contexts for 5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione


Medicinal Chemistry SAR Programs Targeting p300/CBP Histone Acetyltransferases

The spiro-oxazolidinedione scaffold, particularly with an N-cyclopropyl substituent, has demonstrated favorable p300 HAT inhibitory activity (IC₅₀ = 0.32 μM, LE = 0.35) and oral bioavailability (F = 38% in mouse) [1]. Researchers developing p300/CBP inhibitors for oncology or inflammatory indications should procure this compound as a validated starting point for further optimization, given the established SAR showing superiority of N-cyclopropyl over N-methyl at the oxazolidinedione ring [1].

PI3Kδ Inhibitor Lead Generation and Patent Strategy

The compound's N-cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione core aligns with the preferred embodiments claimed in WO 2022/007924 A1 for PI3Kδ inhibition [2]. Organizations pursuing B-cell lymphoma or immuno-oncology programs can utilize this scaffold to generate structurally differentiated chemical matter that maps to active patent claims, where spirocyclopropyl is explicitly designated as a preferred pharmacophoric element [2].

Physicochemical Property Modulation in CNS Drug Discovery

The cyclopropyl group adds lipophilicity (ΔcLogP ≈ +0.8 vs. unsubstituted parent) without increasing rotatable bond count, a desirable combination for optimizing blood-brain barrier penetration [3]. This compound can serve as a building block in CNS-focused medicinal chemistry where maintaining low molecular flexibility while tuning lipophilicity is critical for achieving target exposure [3].

Scaffold Hopping and Core Replacement in Early-Stage Drug Discovery

As a commercially available spiro-oxazolidinedione with a unique N-cyclopropyl substitution pattern, this compound provides a scaffold-hopping opportunity for programs seeking to replace saturated heterocyclic cores (e.g., morpholines, piperazines) with a conformationally distinct spiro[3.4] system [3]. The 6,8-dione functionality offers hydrogen bond acceptor and donor capabilities that can recapitulate key interactions while providing a differentiated IP position [3].

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